molecular formula C10H10N2O3S B3273311 3-methyl-4-tosyl-1,2,5-oxadiazole CAS No. 58576-60-6

3-methyl-4-tosyl-1,2,5-oxadiazole

Cat. No.: B3273311
CAS No.: 58576-60-6
M. Wt: 238.27 g/mol
InChI Key: FDZKIUSISGQSFU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-tosyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. For instance, the reaction of 3-methyl-4-tosylhydrazide with an appropriate carboxylic acid or its derivative can yield the desired oxadiazole .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Techniques such as microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-tosyl-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-methyl-4-tosyl-1,2,5-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-tosyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes, bind to nucleic acids, and interact with cellular membranes. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tosyl group enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-methyl-4-(4-methylphenyl)sulfonyl-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-7-3-5-9(6-4-7)16(13,14)10-8(2)11-15-12-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZKIUSISGQSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NON=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4-tosyl-1,2,5-oxadiazole
Reactant of Route 2
3-methyl-4-tosyl-1,2,5-oxadiazole
Reactant of Route 3
3-methyl-4-tosyl-1,2,5-oxadiazole
Reactant of Route 4
3-methyl-4-tosyl-1,2,5-oxadiazole
Reactant of Route 5
3-methyl-4-tosyl-1,2,5-oxadiazole
Reactant of Route 6
3-methyl-4-tosyl-1,2,5-oxadiazole

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